![molecular formula C13H8F3N5O2 B5748239 N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5748239.png)
N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, commonly known as TFP, is a potent and selective inhibitor of cGMP-dependent protein kinase I (PKG-I). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders.
作用機序
TFP binds to the catalytic domain of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide and inhibits its activity by blocking the ATP binding site. This leads to a decrease in the phosphorylation of downstream substrates of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, such as vasodilator-stimulated phosphoprotein (VASP) and myosin light chain (MLC), which are involved in smooth muscle relaxation and platelet aggregation, respectively.
Biochemical and Physiological Effects:
TFP has been shown to have potent vasodilatory effects in various vascular beds, including coronary arteries, pulmonary arteries, and mesenteric arteries. This is attributed to its ability to inhibit N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide-mediated phosphorylation of VASP, which promotes relaxation of vascular smooth muscle cells. TFP has also been shown to inhibit platelet aggregation and thrombus formation by blocking N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide-mediated phosphorylation of MLC.
実験室実験の利点と制限
The advantages of using TFP in lab experiments include its high potency and selectivity for N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, which allows for specific modulation of cGMP signaling pathway. However, the limitations of TFP include its low solubility in aqueous solutions and its potential off-target effects on other kinases or phosphodiesterases.
将来の方向性
- Investigate the potential therapeutic applications of TFP in cardiovascular diseases, including hypertension, pulmonary hypertension, and heart failure.
- Explore the role of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in cancer progression and metastasis, and evaluate the potential of TFP as an anti-cancer agent.
- Investigate the effects of TFP on neuronal function and synaptic plasticity, and evaluate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Develop novel analogs of TFP with improved solubility and selectivity for N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, and evaluate their pharmacological properties in vitro and in vivo.
合成法
TFP can be synthesized by reacting 4-(trifluoromethoxy)aniline with 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by column chromatography or recrystallization.
科学的研究の応用
TFP has been widely used as a tool compound to investigate the role of N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in various cellular processes. N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a key mediator of cGMP signaling pathway, which regulates diverse physiological functions such as smooth muscle relaxation, platelet aggregation, and insulin secretion. TFP has been shown to selectively inhibit N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide activity without affecting other kinases or phosphodiesterases.
特性
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N5O2/c14-13(15,16)23-9-4-2-8(3-5-9)18-11(22)10-19-12-17-6-1-7-21(12)20-10/h1-7H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWWTWGNGPSHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

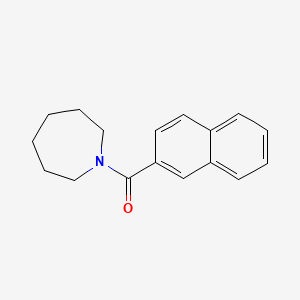
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5748177.png)
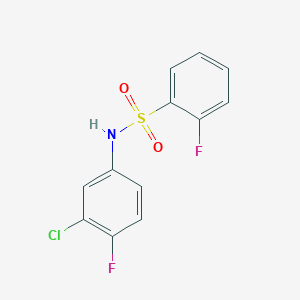

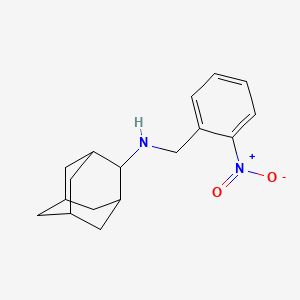

![N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B5748231.png)
![diethyl 5,10-dioxo-5H,10H-diimidazo[1,5-a:1',5'-d]pyrazine-1,6-dicarboxylate](/img/structure/B5748232.png)
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5748252.png)
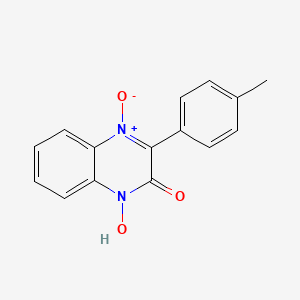
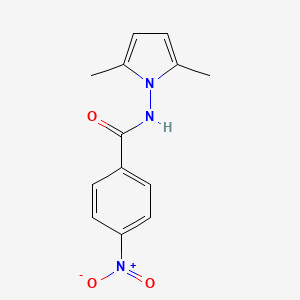
![methyl 2-{[(2-fluorophenyl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B5748272.png)
